2-Bromo-5-hydroxyphenylboronic acid pinacol ester
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Overview
Description
2-Bromo-5-hydroxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-hydroxyphenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-5-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent quality and yield
Purification: Crystallization or chromatography to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-hydroxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl halides
Oxidation: Conversion to phenols or quinones
Reduction: Formation of corresponding boronic acids
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reducing agents like sodium borohydride
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Phenols or quinones
Reduction: Boronic acids
Scientific Research Applications
2-Bromo-5-hydroxyphenylboronic acid pinacol ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and cross-coupling reactions
Biology: In the synthesis of biologically active molecules
Medicine: Development of pharmaceuticals and drug delivery systems
Industry: Production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Bromo-5-hydroxyphenylboronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets include aryl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyphenylboronic acid pinacol ester
- 4-Bromo-2-hydroxyphenylboronic acid pinacol ester
- 5-Hydroxy-2-methylphenylboronic acid pinacol ester
Uniqueness
2-Bromo-5-hydroxyphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex organic molecules.
Properties
IUPAC Name |
4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBPPVYFPJVQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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